molecular formula C20H15F3N4OS B3481818 2-(1,3-BENZOTHIAZOL-2-YL)-4-[(E)-1-(4-TOLUIDINO)ETHYLIDENE]-5-(TRIFLUOROMETHYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE

2-(1,3-BENZOTHIAZOL-2-YL)-4-[(E)-1-(4-TOLUIDINO)ETHYLIDENE]-5-(TRIFLUOROMETHYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE

Cat. No.: B3481818
M. Wt: 416.4 g/mol
InChI Key: ODWHETBLRDAKDF-UHFFFAOYSA-N
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Description

This compound is a heterocyclic organic molecule featuring a benzothiazole ring fused to a pyrazolone core, with additional substituents including a 4-toluidinoethylidene group and a trifluoromethyl (CF₃) moiety. The CF₃ group enhances lipophilicity and metabolic stability, and the 4-toluidinoethylidene substituent introduces an aromatic amine capable of hydrogen bonding. These structural attributes suggest applications in pharmaceuticals, agrochemicals, and materials science .

Properties

IUPAC Name

2-(1,3-benzothiazol-2-yl)-4-[C-methyl-N-(4-methylphenyl)carbonimidoyl]-5-(trifluoromethyl)-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3N4OS/c1-11-7-9-13(10-8-11)24-12(2)16-17(20(21,22)23)26-27(18(16)28)19-25-14-5-3-4-6-15(14)29-19/h3-10,26H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODWHETBLRDAKDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N=C(C)C2=C(NN(C2=O)C3=NC4=CC=CC=C4S3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to structurally related derivatives based on core heterocycles and substituents:

Table 1: Key Structural and Functional Comparisons
Compound Name/Structure Core Structure Key Substituents Biological Activity Reference
Target Compound Benzothiazole-Pyrazolone CF₃, 4-toluidinoethylidene Potential anti-inflammatory, antibacterial
Compound A (Benzothiazole derivative) Benzothiazole Antibacterial
(5Z)-3-Butyl-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one Thiazolidinone Propoxyphenyl, butyl Drug design research
3-(4-Chloro-2-fluorophenyl)-6-(1,5-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole Triazolothiadiazole Chloro, fluorophenyl, dimethylpyrazole Distinct biological activities
2-(Benzothiazol-2-ylsulfanyl)-1-Morpholin-4-yl-ethanone Benzothiazole Sulfanyl, morpholinyl Pharmacological activities

Key Differentiators

Benzothiazole vs. Thiazolidinone/Triazolothiadiazole Derivatives: The benzothiazole-pyrazolone hybrid in the target compound offers dual aromatic systems, enhancing π-π stacking and hydrogen-bonding capabilities compared to thiazolidinone derivatives (e.g., ), which prioritize sulfur-based reactivity . Triazolothiadiazoles () exhibit nitrogen-rich cores but lack the pyrazolone tautomerism, reducing their versatility in redox reactions .

Trifluoromethyl Group: The CF₃ group in the target compound increases electronegativity and metabolic stability, similar to trifluoromethylphenyl derivatives (), but contrasts with non-fluorinated analogs (e.g., ) .

4-Toluidinoethylidene Substituent: This group provides a planar aromatic amine for hydrogen bonding, differing from morpholine () or propoxyphenyl () substituents, which alter solubility and target specificity .

Research Findings

  • Antibacterial Potential: Benzothiazole derivatives (e.g., Compound A in ) show antibacterial activity, suggesting the target compound may share this trait but with enhanced stability due to CF₃ .
  • Drug Design Flexibility: The pyrazolone core allows for keto-enol tautomerism, enabling pH-dependent reactivity absent in rigid thiazolidinones () .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1,3-BENZOTHIAZOL-2-YL)-4-[(E)-1-(4-TOLUIDINO)ETHYLIDENE]-5-(TRIFLUOROMETHYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE
Reactant of Route 2
2-(1,3-BENZOTHIAZOL-2-YL)-4-[(E)-1-(4-TOLUIDINO)ETHYLIDENE]-5-(TRIFLUOROMETHYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE

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